
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group attached to a non-6-en-3-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Non-6-en-3-one Backbone: This step involves the construction of the non-6-en-3-one backbone through a series of reactions, such as aldol condensation and subsequent dehydration.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where a suitable sulfonyl chloride reacts with the intermediate compound in the presence of a base.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (4R) enantiomer. This can be achieved through various methods, including chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the double bond in the non-6-en-3-one backbone.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group plays a crucial role in binding to these targets, while the non-6-en-3-one backbone provides structural stability and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (4R)-6-[(benzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- (4R)-4-[2-(benzenesulfonyl)ethenoxy]decanal
- (2E,4R)-4-(benzenesulfonyl)-2-methylpent-2-enal
Uniqueness
Compared to similar compounds, (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one stands out due to its unique combination of a benzenesulfonyl group and a non-6-en-3-one backbone. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
193416-19-2 |
|---|---|
Formule moléculaire |
C17H24O3S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one |
InChI |
InChI=1S/C17H24O3S/c1-5-9-13(2)12-14(3)17(18)15(4)21(19,20)16-10-7-6-8-11-16/h6-11,14-15H,5,12H2,1-4H3/t14-,15?/m1/s1 |
Clé InChI |
QCRQYYDMHNQTMJ-GICMACPYSA-N |
SMILES isomérique |
CCC=C(C)C[C@@H](C)C(=O)C(C)S(=O)(=O)C1=CC=CC=C1 |
SMILES canonique |
CCC=C(C)CC(C)C(=O)C(C)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)

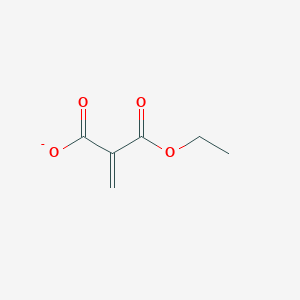
![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)
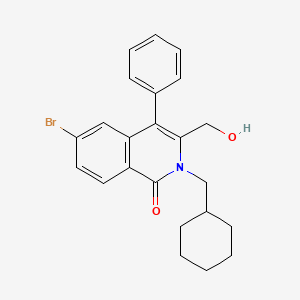

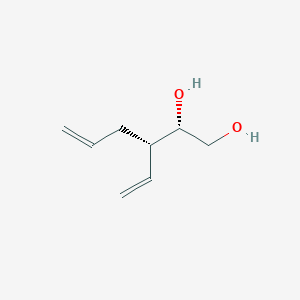
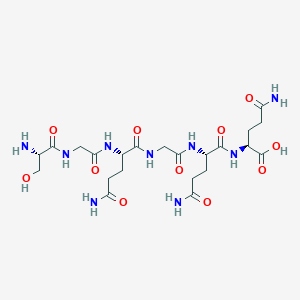
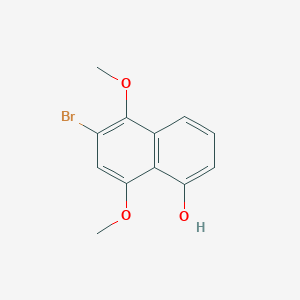
![5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12579622.png)
